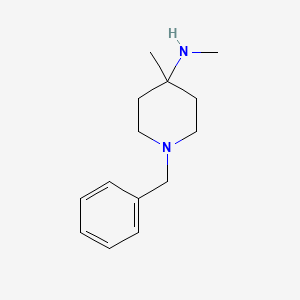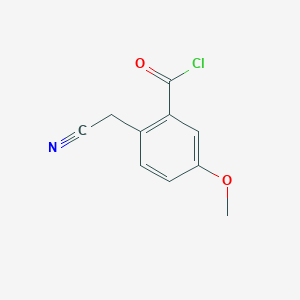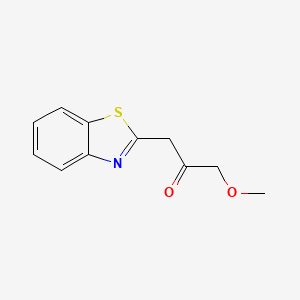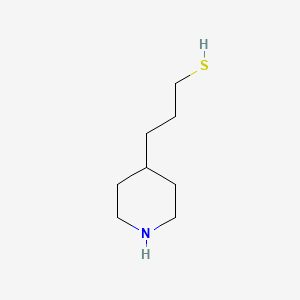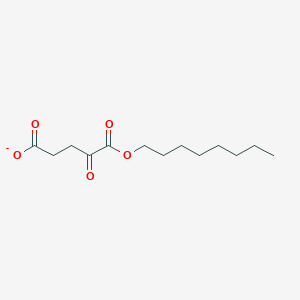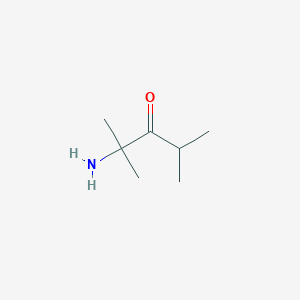
1-Ethyl-4-imino-6-methyl-1,4-dihydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group, an imino group, and a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ethyl and imino groups are then introduced via alkylation and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent systems to facilitate the desired transformations. The scalability of these methods is crucial for commercial applications .
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
科学的研究の応用
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Quinolinecarbonitrile derivatives: These compounds share the quinoline ring and nitrile group but differ in other substituents.
1,4-Dihydroquinoline derivatives: These compounds have the 1,4-dihydroquinoline core but may lack the nitrile or imino groups.
Uniqueness
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-ethyl-4-imino-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16-8-10(7-14)13(15)11-6-9(2)4-5-12(11)16/h4-6,8,15H,3H2,1-2H3 |
InChIキー |
PAVHQJVNAIHOCU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N)C2=C1C=CC(=C2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





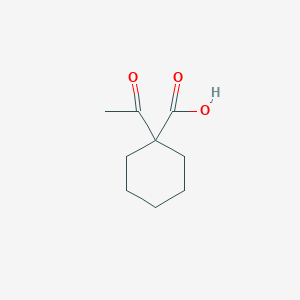
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
